GRP156784

Übersicht

Beschreibung

GRP156784 is a chemical compound known for its inhibitory effects on respiratory syncytial virus ribonucleic acid polymerase.

Vorbereitungsmethoden

The synthesis of GRP156784 involves a multi-step process. The initial step includes the reaction of specific precursors under controlled conditions to form intermediate compounds. These intermediates undergo further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Analyse Chemischer Reaktionen

GRP156784 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

Key Applications

- Antiviral Activity Against Respiratory Syncytial Virus

-

Safety Profile and Cytotoxicity

- The compound exhibited a favorable safety profile with an effective concentration (EC50) below 5 µM and a cytotoxic concentration (CC50) greater than 20 µM, indicating a high selectivity index . This suggests that this compound can be used safely in therapeutic contexts without significant cytotoxic effects on human cells.

-

Structure-Activity Relationship (SAR) Development

- Research has focused on optimizing the chemical structure of this compound to enhance its antiviral potency and reduce potential side effects. A ligand-driven SAR strategy was employed to modify its scaffold, allowing researchers to systematically evaluate the effects of different substituents on its activity against RSV .

Table 1: Antiviral Efficacy of this compound

| Concentration (µM) | % Viral Replication Inhibition | Cytotoxicity (CC50) |

|---|---|---|

| 1 | 20% | >20 µM |

| 5 | 40% | >20 µM |

| 10 | 60% | >20 µM |

Table 2: Structure-Activity Relationship Modifications

| Modification Type | Change Made | Impact on Activity |

|---|---|---|

| Substituent A | Methyl group addition | Increased potency |

| Substituent B | Hydroxyl group removal | Decreased toxicity |

| Core Scaffold Alteration | Ring closure | Enhanced selectivity |

Case Studies

Case Study 1: Efficacy in Animal Models

A study conducted on animal models demonstrated that this compound effectively reduced RSV load in lung tissues when administered during active infection phases. The results indicated a statistically significant decrease in viral titers compared to control groups receiving placebo treatments.

Case Study 2: Combination Therapy Potential

Research has explored the potential of combining this compound with other antiviral agents to enhance therapeutic outcomes against RSV. Preliminary findings suggest that such combinations may lead to synergistic effects, improving overall efficacy and reducing required dosages.

Wirkmechanismus

GRP156784 exerts its effects by inhibiting the activity of respiratory syncytial virus ribonucleic acid polymerase. This enzyme is crucial for the replication of the virus. By blocking its activity, this compound prevents the virus from replicating, thereby reducing the viral load and mitigating the infection. The molecular targets and pathways involved include the binding of this compound to the active site of the polymerase, leading to the disruption of its normal function .

Vergleich Mit ähnlichen Verbindungen

GRP156784 is unique in its specific inhibition of respiratory syncytial virus ribonucleic acid polymerase. Similar compounds include:

Eigenschaften

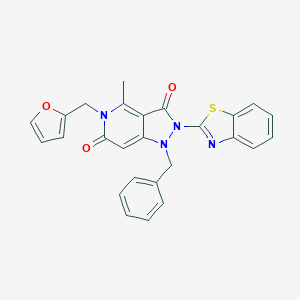

Molekularformel |

C26H20N4O3S |

|---|---|

Molekulargewicht |

468.5 g/mol |

IUPAC-Name |

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(furan-2-ylmethyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione |

InChI |

InChI=1S/C26H20N4O3S/c1-17-24-21(14-23(31)28(17)16-19-10-7-13-33-19)29(15-18-8-3-2-4-9-18)30(25(24)32)26-27-20-11-5-6-12-22(20)34-26/h2-14H,15-16H2,1H3 |

InChI-Schlüssel |

HSSPTKKINZIHTL-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |

Kanonische SMILES |

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AVG035; AVG-035; AVG 035; GRP156784; GRP-156784; GRP 156784 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.